molecular formula C22H15N3O5S B3748052 methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate

methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate

Cat. No. B3748052
M. Wt: 433.4 g/mol
InChI Key: UFKNQZUXCDFZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate, also known as MBNB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In

Mechanism of Action

The mechanism of action of methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of DNA and RNA. Inhibition of DHFR leads to the depletion of nucleotide pools and ultimately leads to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It has also been found to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. Furthermore, methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate has been found to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

Methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It is also highly soluble in organic solvents, which makes it easy to work with in lab experiments. However, methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate has some limitations. It is highly toxic and can cause harm to researchers if not handled properly. It is also expensive to synthesize, which can limit its use in some lab experiments.

Future Directions

There are several future directions for the study of methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate. One area of research is the development of methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate analogs with improved potency and selectivity. Another area of research is the study of the pharmacokinetics and pharmacodynamics of methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate in vivo. Furthermore, the potential use of methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate in combination with other anticancer agents is an area of research that warrants further investigation. Finally, the development of methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate as a diagnostic tool for cancer detection is an area of research that has potential for future applications.
Conclusion:
In conclusion, methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate is a chemical compound that has potential therapeutic applications due to its unique chemical structure and mechanism of action. It has been extensively studied for its anticancer, antibacterial, and anti-inflammatory properties. The synthesis method has been optimized to yield high purity and high yield of methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate. methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate has several advantages for lab experiments, but also has limitations due to its toxicity and cost. There are several future directions for the study of methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate, including the development of analogs, the study of pharmacokinetics and pharmacodynamics, and the potential use as a diagnostic tool for cancer detection.

Scientific Research Applications

Methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties by inhibiting the growth of cancer cells. It has also been found to have antibacterial properties by inhibiting the growth of bacteria. Furthermore, methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

methyl 2-[4-(1H-benzimidazol-2-ylsulfanyl)-3-nitrobenzoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O5S/c1-30-21(27)15-7-3-2-6-14(15)20(26)13-10-11-19(18(12-13)25(28)29)31-22-23-16-8-4-5-9-17(16)24-22/h2-12H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKNQZUXCDFZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)SC3=NC4=CC=CC=C4N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[4-(1H-benzimidazol-2-ylsulfanyl)-3-nitrophenyl]carbonyl}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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